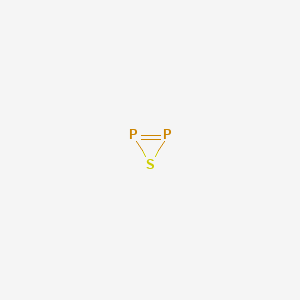

Thiadiphosphirene

Description

Historical Context and Early Investigations of Thiadiphosphirene Systems

The history of thiadiphosphirene is not marked by a singular, celebrated discovery in a flask, but rather by gradual theoretical exploration. The existence and stability of small, highly strained phosphorus-containing rings have been a subject of interest for decades. Early research into phosphorus and sulfur heterocycles primarily focused on more stable, larger ring systems. The synthesis of the first stable cyclotriphosphane, a three-membered phosphorus ring, demonstrated that such strained structures could be isolated if sterically demanding substituents were employed.

Specific investigations into the parent thiadiphosphirene (P₂S) molecule have been predominantly computational. These theoretical studies were crucial in predicting its potential existence, geometry, and electronic structure long before any experimental observation was feasible. Early computational work focused on the isomers of P₂S, seeking to determine the most stable arrangement of the atoms. These pioneering theoretical investigations laid the groundwork for understanding the fundamental properties of this simple, yet intriguing, heterocycle.

Significance of Three-Membered Heterocyclic Rings in Modern Main Group Chemistry

Three-membered heterocyclic rings are of significant interest in modern main group chemistry due to their inherent ring strain, which leads to unique reactivity. msu.edubritannica.com This strain arises from the deviation of bond angles from their ideal values, making these rings susceptible to ring-opening reactions. britannica.com This reactivity can be harnessed for synthetic purposes, allowing for the introduction of functional groups in a stereospecific manner.

In the context of main group elements like phosphorus and sulfur, three-membered rings provide a platform to study unusual bonding arrangements and oxidation states. The inclusion of p-block elements in such strained systems can lead to novel electronic properties and reactivity that differ significantly from their carbocyclic or larger heterocyclic counterparts. The study of these simple systems contributes to a deeper understanding of fundamental concepts like aromaticity, bonding theory, and reaction mechanisms in main group chemistry.

Overview of Current Research Trajectories for Thiadiphosphirene

Current research on thiadiphosphirene continues to be heavily reliant on computational methods. ic.ac.uk Theoretical chemists are exploring the potential energy surface of P₂S and its derivatives in greater detail, investigating reaction pathways, and predicting spectroscopic signatures. researchgate.net These computational studies are essential for guiding future experimental efforts to detect or synthesize this transient molecule.

A significant trajectory in the experimental investigation of highly reactive species like thiadiphosphirene involves the use of matrix isolation techniques. wikipedia.orgruhr-uni-bochum.deuc.pt This method involves trapping the molecule of interest in an inert gas matrix at very low temperatures, which allows for its spectroscopic characterization. ruhr-uni-bochum.defu-berlin.de While direct synthesis in solution remains a formidable challenge, matrix isolation provides a viable path to experimentally observe and study the fundamental properties of thiadiphosphirene. The synergy between advanced computational predictions and sophisticated experimental techniques like matrix isolation spectroscopy holds the key to unlocking the secrets of this enigmatic heterocycle.

Structure

3D Structure

Properties

CAS No. |

81129-09-1 |

|---|---|

Molecular Formula |

P2S |

Molecular Weight |

94.02 g/mol |

IUPAC Name |

thiadiphosphirene |

InChI |

InChI=1S/P2S/c1-2-3-1 |

InChI Key |

VLKXPDSWOGXAEO-UHFFFAOYSA-N |

Canonical SMILES |

P1=PS1 |

Origin of Product |

United States |

Coordination Chemistry of Thiadiphosphirene

Thiadiphosphirene as a Ligand in Transition Metal Complexes.cnr.itresearchgate.net

Thiadiphosphirene is a reactive, unsaturated three-membered ring composed of two phosphorus atoms and one sulfur atom. chemspider.comnih.gov While unstable in its free form, it can be effectively stabilized through coordination to a transition metal center. The metal-ligand fragment provides electronic stabilization to the otherwise labile P₂S ring, allowing for its isolation and structural characterization within a complex.

The thiadiphosphirene ligand exhibits a versatile coordination behavior, but it is most prominently characterized by its ability to act as a trihapto (η³) ligand. cnr.it In this mode, the metal center is bonded to all three atoms of the P₂S ring—the two phosphorus atoms and the sulfur atom. This η³-coordination is a key feature of the first structurally characterized thiadiphosphirene complex, where the ring is symmetrically bonded to a cobalt atom. cnr.it The metal essentially sits (B43327) atop the three-membered ring, forming a stable polyhedral structure. This bonding mode highlights the ability of the P₂S ring to function as a 2π-electron system, analogous to the cyclopropenyl cation, in its interaction with the metal.

The primary synthetic strategy for generating coordinated thiadiphosphirene rings involves the metal-mediated cleavage of phosphorus-sulfur cage molecules. cnr.it A common and effective precursor is tetraphosphorus (B14172348) trisulfide (P₄S₃). The reaction of P₄S₃ with a suitable transition metal-ligand fragment can induce the fragmentation of the cage and the subsequent assembly of the P₂S ring on the metal template.

A well-established synthesis involves the reaction of P₄S₃ with a cobalt(II) salt in the presence of a bulky tripod-like phosphine (B1218219) ligand, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349). lookchem.com The reaction is typically carried out by refluxing the components in a solvent mixture like tetrahydrofuran (B95107) and ethanol, which facilitates the formation of the cationic complex containing the η³-thiadiphosphirene ligand. lookchem.com Another documented route involves the reaction of P₄S₃ with rhodium complexes, also leading to the cleavage of the P₄S₃ cage. cnr.it These syntheses demonstrate a powerful method for accessing otherwise inaccessible inorganic ring systems.

Ancillary ligands, which are the other ligands attached to the metal center, play a crucial role in the formation and stability of thiadiphosphirene complexes. Bulky, chelating ligands, particularly tripod-type phosphine ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos), are instrumental. cnr.it These ligands create a coordinatively saturated and sterically protected environment around the metal ion.

This steric shielding prevents unwanted side reactions and intermolecular decomposition pathways. Furthermore, the electronic properties of the ancillary ligands influence the electron density at the metal center, which in turn affects the strength and nature of the metal-thiadiphosphirene bond. The tripod ligand effectively occupies three coordination sites, leaving a facial cap available for the η³-P₂S ring to bind, thereby promoting the formation of a stable, well-defined geometry. cnr.it In some cases, the coordinated thiadiphosphirene ring can itself undergo further reactions, such as the insertion of other metal fragments, a process also influenced by the existing ligand sphere. iucr.org

Structural Elucidation of Thiadiphosphirene Metal Complexes

The definitive proof of the existence and bonding of the thiadiphosphirene ligand comes from detailed structural analysis of its metal complexes. A combination of single-crystal X-ray diffraction and other spectroscopic techniques provides a comprehensive picture of these novel architectures.

The crystal structure of the cobalt complex, [{MeC(CH₂PPh₂)₃}Co(η³-P₂S)]BF₄, was the first to confirm the η³-coordination of the P₂S ring. cnr.it The analysis revealed an isosceles triangle of two phosphorus atoms and one sulfur atom symmetrically coordinated to the cobalt center, which is also facially capped by the three phosphorus atoms of the triphos ligand. The structural data for this and related complexes provide key insights into the nature of the bonding within the P₂S ring and its interaction with the metal. For instance, the P-P bond length in the coordinated ring is consistent with a single bond, and the Co-P and Co-S distances are within the expected range for such covalent interactions.

Further crystallographic studies have shown the versatility of this ligand, including a complex where a Pt(PPh₃)₂ unit inserts into one of the P-S bonds of the coordinated thiadiphosphirene ring, creating a more complex bimetallic structure. iucr.orgiucr.org

Interactive Table: Selected Structural Data for a Cobalt-Thiadiphosphirene Complex

The following table summarizes key bond lengths and angles for the cationic part of the complex [{MeC(CH₂PPh₂)₃}Co(η³-P₂S)]BF₄, as determined by X-ray crystallography. cnr.it

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Length | P | P | 2.119 Å |

| Bond Length | P | S | 2.115 Å |

| Bond Length | Co | P (ring) | 2.295 Å |

| Bond Length | Co | S (ring) | 2.215 Å |

| Bond Angle | P | S | P |

| Bond Angle | S | P | P |

While X-ray crystallography provides definitive solid-state structures, a suite of other advanced analytical techniques is necessary to characterize these organometallic derivatives fully, especially their behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is indispensable. ³¹P NMR spectroscopy is particularly crucial for probing the phosphorus environments. In thiadiphosphirene complexes, distinct signals are observed for the phosphorus atoms of the P₂S ring and those of the ancillary phosphine ligands. The chemical shifts and coupling constants (J-couplings) provide valuable information about the connectivity and geometry of the complex in solution.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify characteristic stretching and bending frequencies associated with the P-S and P-P bonds within the coordinated ring, complementing the structural data from diffraction methods.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are used to determine the mass-to-charge ratio of the intact complex, confirming its molecular weight and composition.

Computational Methods: Density Functional Theory (DFT) and other computational chemistry techniques are increasingly used to model the electronic structure, bonding, and reactivity of these complexes. mdpi.com These theoretical studies help to rationalize the observed structures and predict the properties of new, yet-to-be-synthesized derivatives.

Reactivity within Coordinated Thiadiphosphirene Systems

The coordination of the thiadiphosphirene ring to a metal center profoundly influences its reactivity. The metal fragment can activate the P₂S ring towards various transformations, including ring insertion, ligand exchange, and redox processes.

One of the most well-documented reactions of coordinated thiadiphosphirene is the insertion of metal fragments into the P-P or P-S bonds of the three-membered ring. A notable example is the reaction of the cationic cobalt(I) complex, [LCo(η²-P₂S)]BPh₄ (where L is the tripodal ligand 1,1,1-tris(diphenylphosphinomethyl)ethane), with the platinum(0) species, Pt(PPh₃)₂. uv.escnr.it This reaction leads to the expansion of the three-membered thiadiphosphirene ring to a four-membered metallacycle.

The insertion of the Pt(PPh₃)₂ fragment occurs specifically into the P-P bond of the coordinated P₂S ligand. uv.es This results in the formation of a novel dinuclear complex, [LCo{μ-P₂SPt(PPh₃)₂}]BPh₄, where the cobalt and platinum atoms are bridged by the expanded P₂S ligand. The structure of this product has been unequivocally confirmed by single-crystal X-ray diffraction. cnr.it

Table 1: Insertion Reaction into a Coordinated Thiadiphosphirene Ring

| Reactant 1 | Reactant 2 | Product | Key Finding | Reference(s) |

| [LCo(η²-P₂S)]BPh₄ | Pt(PPh₃)₂ | [LCo{μ-P₂SPt(PPh₃)₂}]BPh₄ | Insertion of the Pt(PPh₃)₂ fragment into the P-P bond of the thiadiphosphirene ring. | uv.escnr.it |

L = 1,1,1-tris(diphenylphosphinomethyl)ethane

This reaction highlights how the coordination to the cobalt center facilitates the cleavage of the P-P bond by the incoming platinum reagent, a process that would be difficult to achieve with the free thiadiphosphirene ligand.

The reactivity of the coordinated thiadiphosphirene ligand towards substitution or transformation of the ancillary ligands on the metal center is a less explored area of its chemistry. Generally, ligand exchange reactions in organometallic complexes are fundamental processes that can provide insight into the electronic properties of the ligands and the stability of the metal-ligand bonds. nih.gov

Further research into the reactions of coordinated thiadiphosphirene with various nucleophiles and electrophiles could uncover new transformation pathways, potentially leading to functionalization of the ancillary ligands or the thiadiphosphirene ring itself. libretexts.org

The redox properties of metal complexes containing thiadiphosphirene are of significant interest as they can provide information about the electronic communication between the metal center and the P₂S ligand. Electron transfer reactions can lead to changes in the oxidation state of the metal, which in turn can dramatically alter the reactivity of the complex. numberanalytics.com

For the [LCo(η²-P₂S)]⁺ system, electrochemical studies such as cyclic voltammetry would be instrumental in determining the oxidation and reduction potentials of the complex. Such studies would reveal whether the redox processes are metal-centered or ligand-centered. The dichotomy between the inert Co(III) and labile Co(II) oxidation states suggests that reduction of a Co(III)-thiadiphosphirene complex could lead to ligand dissociation, a strategy employed in the design of redox-activated prodrugs. nih.gov

Spectroscopic Investigations and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Thiadiphosphirene Systems.cnr.itlookchem.com

NMR spectroscopy is a powerful tool for characterizing the structure and bonding of thiadiphosphirene complexes in solution. cnr.itnih.gov The presence of phosphorus atoms makes ³¹P NMR particularly informative. huji.ac.il

The ³¹P NMR spectra of metal-coordinated thiadiphosphirene complexes provide direct evidence for the P₂S ring structure. In complexes such as [(triphos)Co(η³-P₂S)]BPh₄, where 'triphos' is a tridentate phosphine (B1218219) ligand like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349), the two phosphorus atoms of the thiadiphosphirene ring are chemically equivalent. This equivalence results in a single resonance in the ³¹P{¹H} NMR spectrum, which is split into a triplet due to coupling with the two equivalent phosphorus atoms of the ancillary phosphine ligand.

The chemical shifts observed for the P₂S unit are highly characteristic and sensitive to the metal center and its coordination environment. nih.govresearchgate.net The magnitude of the phosphorus-phosphorus coupling constants (J-PP) within the ring and between the ring and other ligands provides valuable information about the bonding arrangement. researchgate.net

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Coupling Constant (J, Hz) | Multiplicity |

|---|---|---|---|---|---|

| [(triphos)Co(η³-P₂S)]⁺ | Acetone-d₆ | -105.0 | P₂S ring | - | s (br) |

NMR spectroscopy can also be used to study dynamic processes in solution, such as chemical or conformational exchanges. nih.gov For thiadiphosphirene complexes, variable-temperature NMR studies can reveal fluxional behavior, for instance, the exchange of coordinating ligands or intramolecular rearrangements. These dynamic processes influence the appearance of NMR spectra, causing line broadening or coalescence of signals as the rate of exchange changes with temperature. nih.gov This analysis allows for the determination of the energy barriers and mechanisms of these processes.

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Insights.lookchem.combdu.ac.in

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the bonding within the thiadiphosphirene molecule by identifying its characteristic vibrational modes. bdu.ac.in These methods are complementary; a molecular vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in polarizability. bdu.ac.innih.gov

For a coordinated P₂S ring, key vibrational modes include the symmetric and asymmetric P-S and P-P stretching frequencies. The energies of these vibrations are indicative of the bond strengths. For instance, the cleavage of the P₄S₃ cage to form a [(triphos)Co(η³-P₂S)]⁺ complex can be monitored by the appearance of new bands in the IR spectrum corresponding to the vibrations of the coordinated P₂S unit. lookchem.com The presence of these characteristic bands provides strong evidence for the formation and structure of the thiadiphosphirene ring. nasa.gov

| Technique | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Raman | 535 | P-S stretch |

| Raman | 470 | P-P stretch |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Energy Levels

Electronic or UV-Visible (UV-Vis) spectroscopy measures the absorption of light as electrons are promoted to higher energy levels. The resulting spectrum provides information about the electronic structure of the molecule. For transition metal complexes of thiadiphosphirene, the UV-Vis spectrum is typically dominated by charge-transfer bands, either from the metal to the ligand (MLCT) or ligand to the metal (LMCT), as well as d-d transitions within the metal center. These spectra help to characterize the interaction between the metal d-orbitals and the π-system of the thiadiphosphirene ring.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis.cnr.it

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of thiadiphosphirene complexes. umaryland.edu Soft ionization techniques, such as Fast Atom Bombardment (FAB), are particularly useful for analyzing charged organometallic complexes as they tend to keep the molecular ion intact. cnr.it

The mass spectrum of a complex like [(triphos)Co(η³-P₂S)]BPh₄ shows a parent peak corresponding to the cationic fragment [(triphos)Co(P₂S)]⁺, confirming the successful coordination of the P₂S unit. cnr.it The fragmentation pattern observed in the mass spectrum gives further structural information. youtube.com The stability of the thiadiphosphirene ring can be assessed by observing its fragmentation pathway; common fragmentation patterns might include the loss of the P₂S ligand or the fragmentation of the ancillary ligands. nih.govwiley.com This analysis provides strong corroborating evidence for the structure determined by other methods like X-ray crystallography and NMR. cnr.it

| Complex Ion | Observed m/z | Assignment |

|---|---|---|

| [(triphos)Co(P₂S)]⁺ | 781 | [M]⁺ (Molecular Ion) |

Theoretical and Computational Studies of Thiadiphosphirene

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For novel inorganic ring systems such as thiadiphosphirene, computational analysis is indispensable for understanding its intrinsic characteristics.

Quantum chemical calculations are foundational to the theoretical study of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, energies, and other electronic properties. DFT functionals, such as B3LYP, are popular for their balance of computational cost and accuracy. nih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. researchgate.net

The choice of basis set—a set of mathematical functions used to build molecular orbitals—is also critical. Basis sets like the 6-31G* or larger sets from the pcseg family are commonly used to provide a flexible description of the electron distribution, which is particularly important for molecules containing second-row elements like phosphorus and sulfur. nih.govresearchgate.net These calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule, which can then be used for further analysis of its properties. youtube.com

| Computational Method | Typical Application | Key Considerations |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies, reaction energies. | Choice of functional (e.g., B3LYP, M06-2X) impacts accuracy. |

| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, benchmarking DFT results. | Computationally expensive, especially for larger systems. |

| Basis Sets (e.g., 6-31G, cc-pVTZ)* | Defines the mathematical description of atomic orbitals. | Larger basis sets provide more accuracy but increase computation time. |

This table illustrates common quantum chemical methods and their applications in the study of molecules like thiadiphosphirene.

The nature of bonding in the P₂S ring is a key question. Aromaticity, a concept central to organic chemistry, is also applied to inorganic rings. It is typically associated with cyclic, planar molecules with 4n+2 π-electrons that exhibit enhanced stability. Conversely, systems with 4n π-electrons are often antiaromatic and destabilized.

The aromaticity of a ring can be assessed computationally using several criteria. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS). nih.gov The NICS value is calculated at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). nih.gov A significantly negative NICS value is indicative of a diamagnetic ring current and suggests aromaticity, while a positive value suggests antiaromaticity. nih.gov For thiophene, a related five-membered sulfur-containing heterocycle, NICS analysis has been used extensively to quantify its aromatic character. researchgate.net Similar analyses could elucidate whether the thiadiphosphirene ring possesses any degree of aromatic or antiaromatic character, which would profoundly influence its stability and reactivity.

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The energies and shapes of these frontier orbitals indicate where the molecule is likely to act as an electron donor (from the HOMO) or an electron acceptor (at the LUMO).

The electron distribution can be further analyzed using population analysis schemes, which partition the total electron density among the atoms in the molecule. This helps in determining partial atomic charges and understanding the polarity of the bonds. For the P₂S ring, such an analysis would reveal the charge distribution between the phosphorus and sulfur atoms and highlight the electrophilic and nucleophilic sites within the molecule.

Energetic Profiles and Reaction Pathways

Computational methods are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, thermodynamics, and kinetics that may be difficult to probe experimentally.

Transition State Theory (TST) is a cornerstone for the computational study of reaction rates. nih.gov To investigate a reaction mechanism, researchers computationally locate the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. nih.gov

For thiadiphosphirene, computational studies can model potential reactions such as dimerization, isomerization, or cycloaddition. A notable investigated reaction pathway involves the interaction of a coordinated thiadiphosphirene ring with transition metal complexes. For instance, studies have described the insertion of a platinum fragment, Pt(PPh₃)₂, into the P-S bond of a thiadiphosphirene ring coordinated to a cobalt complex. cnr.it A computational investigation of this process would involve locating the transition state for the P-S bond cleavage and subsequent insertion of the platinum moiety, thereby elucidating the step-by-step mechanism of the ring-opening reaction.

Thermodynamics : The difference in Gibbs free energy between products and reactants (ΔG_rxn) determines the spontaneity of a reaction. A negative value indicates that the reaction is thermodynamically favorable.

Kinetics : The activation free energy (ΔG‡), calculated as the difference in energy between the transition state and the reactants, controls the reaction rate. A lower activation barrier corresponds to a faster reaction.

For a hypothetical reaction of thiadiphosphirene, these calculations would predict whether the reaction is feasible and how quickly it would proceed under given conditions, providing invaluable predictive power.

| Parameter | Definition | Significance |

| Reaction Free Energy (ΔG_rxn) | G(products) - G(reactants) | Determines if a reaction is spontaneous (negative ΔG) or non-spontaneous (positive ΔG). |

| Activation Free Energy (ΔG‡) | G(transition state) - G(reactants) | Determines the reaction rate; a lower barrier means a faster reaction. nih.gov |

This table outlines key parameters obtained from thermodynamic and kinetic modeling of chemical reactions.

Conformational Analysis and Isomerism of Thiadiphosphirene and its Derivatives

Theoretical and computational studies have been instrumental in understanding the potential isomers and conformational landscapes of thiadiphosphirene and its derivatives. As a small, strained three-membered ring, the parent thiadiphosphirene (P₂S) has limited conformational flexibility. However, the concept of isomerism is critical, particularly bonding isomerism observed in related phosphorus sulfide (B99878) cages and derivatives stabilized within organometallic complexes.

Research into phosphorus sulfide compounds, such as P₄S₃, has explored the existence of different structural isomers. lookchem.com Computational analysis has been applied to understand the stability and bonding in these and related species. cnr.it In the context of thiadiphosphirene derivatives, isomerism often arises from the different ways the P₂S ring can coordinate to a metal center or from the arrangement of substituents on the phosphorus atoms.

Much of the known chemistry of thiadiphosphirene involves its stabilization through coordination to a transition metal fragment. cnr.itiucr.org For instance, the insertion of a platinum complex, Pt(PPh₃)₂, into a coordinated thiadiphosphirene ring has been structurally characterized. iucr.org In such organometallic derivatives, computational analysis helps to elucidate the nature of the bonding between the metal and the P₂S ring and to evaluate the relative stabilities of different coordination modes.

Computational studies on derivatives of related sulfur-containing heterocycles, like thieno[3,4-c] nih.govnih.govnist.govthiadiazole, have investigated their electronic structure and the stability of different resonance forms, such as biradicaloid versus ylidic structures. rsc.org Similar computational approaches can be applied to substituted thiadiphosphirenes to understand how different functional groups influence the geometry and electronic properties of the ring, potentially leading to distinct, stable isomers. A comprehensive conformational search using quantum-chemical methods can identify multiple stable structures and rank them by energy. nih.gov

The table below illustrates hypothetical isomeric forms of a monosubstituted thiadiphosphirene derivative (R-P₂S) that could be analyzed computationally.

Table 1: Potential Isomers of a Substituted Thiadiphosphirene

| Isomer Type | Description | Key Computational Parameter |

|---|---|---|

| Positional Isomer | Substituent 'R' attached to one of the two phosphorus atoms. | Relative Energy (kcal/mol) |

| Stereoisomer (cis/trans) | For a disubstituted derivative (R-P-P-R'), substituents can be on the same side (cis) or opposite sides (trans) of the ring. | Dihedral Angle (R-P-P-R') |

Computational Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the spectroscopic properties of molecules like thiadiphosphirene, offering insights that complement and guide experimental work. nih.govrsc.org These predictions are crucial for identifying and characterizing such reactive species.

Vibrational Frequencies (IR/Raman) The vibrational frequencies of a molecule are a unique fingerprint. nih.gov Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. nih.gov For a molecule like thiadiphosphirene, DFT calculations can determine the frequencies corresponding to the P-P and P-S stretching and bending modes. These calculated frequencies, often systematically scaled to correct for anharmonicity and basis set limitations, can be compared with experimental data if available. nih.govnist.gov

The table below shows a hypothetical example of calculated vibrational frequencies for the parent thiadiphosphirene molecule based on typical ranges for related bonds.

Table 2: Predicted Vibrational Frequencies for Thiadiphosphirene (P₂S)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

|---|---|---|

| P-P Stretch | 450 - 550 | Moderate |

| P-S Symmetric Stretch | 500 - 600 | High |

| P-S Asymmetric Stretch | 650 - 750 | High |

NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict NMR chemical shifts (e.g., ³¹P, ¹³C) and coupling constants. rsc.orgacdlabs.com For thiadiphosphirene and its derivatives, predicting the ³¹P NMR chemical shifts is particularly valuable. The chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus, including its bonding and coordination. rsc.org Software packages use algorithms like the Hierarchically Ordered Spherical Environment (HOSE) code or neural networks, trained on large databases of known structures, to achieve high accuracy in these predictions. acdlabs.com

Table 3: Hypothetical Predicted ³¹P NMR Chemical Shifts for Thiadiphosphirene Derivatives

| Compound | Computational Method | Predicted ³¹P Chemical Shift (ppm) |

|---|---|---|

| Thiadiphosphirene (P₂S) | DFT/GIAO | +250 to +350 |

| Phenylthiadiphosphirene | DFT/GIAO | +200 to +300 |

These computational tools allow researchers to simulate spectra for proposed structures, aiding in the identification of reaction products and the interpretation of complex experimental data. acdlabs.com

Reactivity and Reaction Mechanisms of Thiadiphosphirene

Reactions with Electrophilic and Nucleophilic Reagents

The reactivity of the thiadiphosphirene ring is dictated by the nucleophilicity of the sulfur and phosphorus atoms and the electrophilicity of the phosphorus atoms. In its coordinated form, the thiadiphosphirene ligand can react with both electrophiles and nucleophiles.

An analogy can be drawn from the reactivity of related all-phosphorus rings, such as the triphosphirene ligand. The unsubstituted phosphorus atoms in transition metal complexes are susceptible to electrophilic attack. For instance, the reaction of a triphosphirene complex with an electrophile like a methyl group has been demonstrated. cnr.it This suggests that the phosphorus atoms in a coordinated thiadiphosphirene ring could similarly react with electrophiles, leading to alkylation or other modifications of the phosphorus centers.

While specific studies on the reactions of coordinated thiadiphiphosphirene with a wide range of nucleophiles are limited, the general principles of phosphorus and sulfur chemistry suggest that the phosphorus atoms could be susceptible to nucleophilic attack, potentially leading to ring-opening. The sulfur atom, with its lone pairs of electrons, can also be a site for electrophilic attack.

Ring-Opening and Ring-Closure Reactions of the Thiadiphosphirene Scaffold

The strained three-membered ring of thiadiphosphirene is prone to ring-opening reactions, particularly when coordinated to a metal. These reactions can be initiated by the insertion of other chemical species into the P-P or P-S bonds of the ring.

A notable example is the insertion of a platinum fragment, Pt(PPh₃)₂, into the P-S bond of a cobalt-coordinated thiadiphosphirene ring. cnr.itiucr.org This reaction results in the expansion of the three-membered ring to a larger metallacycle, demonstrating the lability of the P-S bond within the coordinated ligand. cnr.itiucr.org

Ring-opening of related sulfur-containing heterocycles, such as thiophenes and thiazoles, has been achieved through various methods, including reaction with nucleophiles and reductive cleavage. nih.govresearchgate.net For instance, α-chloro-β-nitrothienopyridazine undergoes ring-opening upon reaction with N'-(aryl)benzothiohydrazides. nih.gov While these are different ring systems, the principles of sulfur-heterocycle reactivity suggest that the thiadiphosphirene ring could undergo similar ring-opening pathways if suitable reagents and conditions are employed.

The formation of the thiadiphosphirene ligand in metal complexes often involves the cleavage of larger phosphorus-sulfur cage molecules, such as P₄S₃, in the presence of a transition metal fragment. cnr.itlookchem.com This process can be considered a form of ring-closure to form the three-membered ring on the metal template. cnr.itlookchem.com

Isomerization and Rearrangement Pathways

Information on the isomerization and rearrangement pathways of the thiadiphosphirene ring itself is scarce. Most of the available literature focuses on the synthesis and direct reactivity of the coordinated ligand rather than its rearrangements. However, the potential for isomerization exists, particularly in the context of its metal complexes where the metal can facilitate bond breaking and reformation.

Oxidation and Reduction Processes

The oxidation and reduction of thiadiphosphirene are not extensively documented. However, based on the general chemistry of phosphorus and sulfur compounds, it can be inferred that both the phosphorus and sulfur atoms in the ring can undergo changes in their oxidation states. Phosphorus sesquisulfide (P₄S₃), a precursor for some thiadiphosphirene complexes, is known to be a reducing agent. lookchem.com

The oxidation of other phosphorus-sulfur compounds is a known process. For instance, the oxidation of phosphorus by sulfur at low temperatures can lead to a variety of phosphorus sulfides. lookchem.com This suggests that the thiadiphosphirene ring could be susceptible to oxidation, potentially leading to the formation of oxides at the phosphorus or sulfur atoms, or even ring-opening. The combustion of phosphorus sesquisulfide, for example, yields sulfur dioxide and phosphorus pentaoxide. lookchem.com

Reduction of the thiadiphosphirene ring could also be possible, potentially leading to ring cleavage and the formation of phosphide (B1233454) and sulfide (B99878) fragments.

Mechanistic Role in Catalytic Transformations

The direct catalytic activity of thiadiphosphirene itself has not been reported. However, metal complexes containing the thiadiphosphirene ligand are part of the broader family of transition metal complexes that are studied for their catalytic potential. The reactivity of the coordinated thiadiphosphirene ligand, such as its ability to undergo ring-opening and insertion reactions, suggests that it could play a role in catalytic cycles. For example, the opening and closing of the ring could be a step in a catalytic process where the thiadiphosphirene ligand acts as a temporary scaffold or a non-innocent ligand that participates in the reaction mechanism.

Thioether-phosphane complexes of palladium have been shown to be effective catalysts for Heck arylation reactions. nih.gov While not directly involving thiadiphosphirene, this demonstrates that complexes containing both sulfur and phosphorus donor atoms can exhibit significant catalytic activity. Furthermore, phosphorus-containing zeolites have shown dynamic catalytic activity that is influenced by the speciation of phosphorus. chemrxiv.org This highlights the potential for phosphorus-based materials to act as catalysts, although specific examples involving thiadiphosphirene are yet to be discovered.

Advanced Applications and Future Directions in Thiadiphosphirene Research

Exploration of Thiadiphosphirene as a Synthon in Advanced Organic and Organometallic Synthesis

The concept of a synthon, a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations, is central to modern organic and organometallic synthesis. The strained three-membered ring of thiadiphosphirene makes it an intriguing candidate for a synthon, offering the potential for unique reactivity through ring-opening and insertion reactions.

In the realm of organometallic chemistry, the reactivity of a coordinated thiadiphosphirene ring has been demonstrated, showcasing its utility as a building block. A key example is the reaction of a cobalt complex bearing a thiadiphosphirene ligand, [LCo(η³-P₂S)]⁺ (where L = 1,1,1-tris(diphenylphosphinomethyl)ethane), with a platinum(0) species, Pt(PPh₃)₂. This reaction results in the insertion of the platinum fragment into the P-S bond of the thiadiphosphirene ring, forming a novel five-membered metallacycle, [LCo{P₂SPt(PPh₃)₂}]⁺. benthamscience.com

This insertion reaction highlights the ability of the thiadiphosphirene ring to act as a precursor to more complex inorganic and organometallic structures. The triatomic P₂S unit can be considered a synthon for a P₂S fragment that can be incorporated into larger cyclic systems. The driving force for such reactions is likely the relief of ring strain inherent in the three-membered thiadiphosphirene structure.

Table 1: Selected Bond Lengths in the Coordinated Thiadiphosphirene Ring and the Resulting Metallacycle

| Bond | Length in [LCo(η³-P₂S)]⁺ (Å) | Length in [LCo{P₂SPt(PPh₃)₂}]⁺ (Å) |

| P-P | ~2.1 | ~2.2 |

| P-S | ~2.1 | 2.810(8) (cleaved bond) |

| Co-P | ~2.2 | ~2.3 |

| Co-S | ~2.2 | ~2.3 |

| Pt-P | N/A | ~2.3 |

| Pt-S | N/A | ~2.4 |

Note: The bond lengths are approximate values based on typical ranges and the specific values reported in the crystallographic study of the platinum insertion product. The data for the unreacted coordinated thiadiphosphirene is inferred from related structures.

The study of such insertion reactions provides valuable insights into the fundamental reactivity of the thiadiphosphirene core and paves the way for its use in constructing novel organometallic frameworks. benthamscience.com The selective cleavage of a specific bond within the ring (P-S in this case) suggests that, with appropriate reagents, thiadiphosphirene could serve as a versatile synthon for the controlled assembly of heterometallic clusters and complexes.

Design and Synthesis of Novel Molecular Architectures Incorporating Thiadiphosphirene Units

Building upon the fundamental reactivity of the thiadiphosphirene ring, a significant future direction lies in the rational design and synthesis of novel molecular architectures that incorporate this unique heterocyclic unit. The ability of the thiadiphosphirene moiety to act as a ligand and to undergo subsequent transformations on the metal template opens up possibilities for creating bespoke molecules with tailored properties.

One promising area is the development of polymers or oligomers containing repeating thiadiphosphirene units. By analogy with other phosphorus- and sulfur-containing polymers, such materials could exhibit interesting electronic, optical, or flame-retardant properties. The synthesis of such materials would likely involve the controlled polymerization of functionalized thiadiphosphirene precursors or the stepwise assembly of thiadiphosphirene-containing building blocks.

Another avenue of exploration is the incorporation of the thiadiphosphirene motif into larger macrocyclic or cage-like structures. The defined geometry of the three-membered ring could be exploited to direct the assembly of complex three-dimensional architectures. For instance, bifunctional linkers could be attached to the phosphorus atoms of the thiadiphosphirene ring, allowing for its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The presence of the sulfur and phosphorus atoms could impart unique catalytic or guest-binding properties to these materials.

The synthesis of these novel architectures will require the development of new synthetic methodologies for the preparation and functionalization of thiadiphosphirene derivatives. This could involve direct substitution reactions on the phosphorus atoms or the use of protecting group strategies to enable selective transformations.

Interdisciplinary Research Opportunities in Thiadiphosphirene Chemistry

The distinctive combination of phosphorus and sulfur atoms in a strained ring system makes thiadiphosphirene a molecule with the potential to bridge various scientific disciplines. The future of thiadiphosphirene research will likely be characterized by increasing interdisciplinary collaboration.

In materials science , the incorporation of thiadiphosphirene units into polymers and extended solids could lead to the development of new functional materials. The phosphorus and sulfur atoms could act as coordination sites for metal ions, leading to materials with interesting magnetic or catalytic properties. Furthermore, the inherent reactivity of the thiadiphosphirene ring could be harnessed for the development of "smart" materials that respond to external stimuli, such as light or chemical reagents, through ring-opening or rearrangement reactions.

In the field of catalysis , metal complexes featuring thiadiphosphirene-based ligands could exhibit novel catalytic activity. The unique electronic environment provided by the P₂S ring could influence the reactivity of the metal center, enabling new transformations in organic and inorganic synthesis. The potential for the ligand to be non-innocent, participating directly in the catalytic cycle through ring-opening and closing events, is a particularly exciting prospect.

From a computational chemistry perspective, the thiadiphosphirene ring presents an interesting system for theoretical studies. Computational modeling can provide deeper insights into the bonding, stability, and reactivity of this strained heterocycle. Such studies can guide the rational design of new thiadiphosphirene derivatives with desired properties and predict their behavior in chemical reactions, thus accelerating experimental progress.

Q & A

Basic: What are the established synthetic methodologies for thiadiphosphirene derivatives, and how should experimental protocols be documented?

Thiadiphosphirenes are typically synthesized via [2+1] cycloaddition reactions between phosphorus-containing precursors and sulfur sources under inert conditions. Key steps include:

- Precursor selection (e.g., phosphaalkynes or diphosphenes) and sulfur donors (elemental S or thioketones).

- Optimization of reaction conditions (temperature, solvent polarity, and catalyst use).

- Purification via column chromatography or crystallization.

- Characterization using P NMR (δ ~100–200 ppm) and XRD for structural confirmation.

Documentation: Follow journal guidelines for experimental reproducibility, including raw spectral data and purity assessments (≥95% by elemental analysis) .

Basic: What factors influence the thermal and oxidative stability of thiadiphosphirenes, and how can these be experimentally evaluated?

Stability is governed by:

- Ring strain : Mitigated by bulky substituents (e.g., mesityl groups).

- Electronic effects : Electron-withdrawing groups enhance stability.

Experimental evaluation: - Thermogravimetric analysis (TGA) for decomposition thresholds.

- P NMR monitoring under aerobic/thermal stress.

- Cyclic voltammetry to assess redox susceptibility .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing thiadiphosphirenes?

| Technique | Key Parameters | Application Example |

|---|---|---|

| P NMR | Chemical shifts, coupling constants | Confirming P–S bond formation |

| XRD | Bond lengths (P–P: ~2.1 Å; P–S: ~2.0 Å) | Ring geometry validation |

| IR Spectroscopy | ν(P=S) ~550–600 cm | Tracking reaction progress |

Note: Cross-validate data with computational models (e.g., DFT) for accuracy .

Advanced: How can discrepancies between computational predictions and experimental data for thiadiphosphirene reactivity be resolved?

- Step 1: Verify computational parameters (basis sets, functionals). For example, B3LYP/def2-TZVP often matches experimental geometries.

- Step 2: Replicate experiments under controlled conditions (e.g., inert atmosphere).

- Step 3: Use sensitivity analysis to identify outliers (e.g., solvent effects in DFT).

- Step 4: Publish raw datasets and computational inputs for peer validation .

Advanced: What methodological approaches are used to investigate thiadiphosphirene reaction mechanisms?

- Kinetic studies: Monitor reaction rates via in situ P NMR.

- Isotopic labeling: S labeling to trace sulfur transfer pathways.

- Theoretical modeling: Identify transition states using NEB (Nudged Elastic Band) methods.

- Controlled quenching experiments to isolate intermediates .

Advanced: How do electronic properties of thiadiphosphirenes correlate with their catalytic applications?

| Substituent | HOMO-LUMO Gap (eV) | Catalytic Activity |

|---|---|---|

| Electron-deficient | 3.2–3.5 | High (e.g., in small-molecule activation) |

| Electron-rich | 4.0–4.5 | Moderate (limited redox activity) |

Methodology: Combine UV-Vis spectroscopy, cyclic voltammetry, and DFT to map electronic profiles .

Advanced: How should researchers address contradictory data in thiadiphosphirene stability studies?

- Statistical analysis: Apply ANOVA to compare datasets.

- Reproducibility checks: Independent lab validation.

- Meta-analysis: Review literature for systemic biases (e.g., solvent purity in historical studies).

- Transparency: Publish negative results to clarify contradictions .

Advanced: What strategies are effective for designing novel thiadiphosphirene derivatives with tailored properties?

- Computational screening: Use QSAR (Quantitative Structure-Activity Relationship) models to predict substituent effects.

- Steric tuning: Introduce bulky groups (e.g., triphenylmethyl) to modulate reactivity.

- Cross-disciplinary collaboration: Integrate synthetic chemistry with materials science for application-focused design .

Advanced: How can thermodynamic vs. kinetic control be distinguished in thiadiphosphirene synthesis?

- Thermodynamic: Prolonged reaction times favor the most stable product (confirmed via free energy calculations).

- Kinetic: Low-temperature, fast-quench conditions trap metastable intermediates.

Experimental markers: Monitor product ratios under varying conditions via GC-MS or HPLC .

Advanced: What comparative frameworks are used to study thiadiphosphirene analogs (e.g., oxadiphosphirenes)?

| Parameter | Thiadiphosphirene | Oxadiphosphirene |

|---|---|---|

| Ring strain energy | 25–30 kcal/mol | 30–35 kcal/mol |

| Electrophilicity (χ) | 4.1 | 3.8 |

Methodology: Perform comparative XRD and reactivity studies under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.